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1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

Unlike common 4-amino pyrazolopyrimidines, this 4-propylthio compound exhibits reduced PSA (55.12 vs ~77 Ų) and enhanced predicted CNS permeability. Its C4-thioether motif provides distinct hydrogen-bonding capacity (HBD=1, HBA=4), filling a gap in commercial kinase inhibitor libraries. Ideal for SAR studies, CNS kinase target validation, and computational model benchmarking. Available only from screening suppliers—order now to diversify your library.

Molecular Formula C14H13ClN4S
Molecular Weight 304.8
CAS No. 893912-47-5
Cat. No. B2901908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS893912-47-5
Molecular FormulaC14H13ClN4S
Molecular Weight304.8
Structural Identifiers
SMILESCCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H13ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3
InChIKeyTUQWMNGHIBFRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893912-47-5): Core Scaffold & Procurement-Relevant Physicochemical Profile


1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893912-47-5) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidine family—a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. Its structure features a 4-chlorophenyl substituent at N1 and an n-propylsulfanyl thioether at C4 of the fused bicyclic core. The compound has a molecular formula of C14H13ClN4S and a molecular weight of 304.80 g/mol [2]. In authoritative bioactivity databases including ChEMBL 20 and ZINC, no experimentally determined biological activity is currently recorded for this specific compound [3]. Its commercial availability is primarily through screening compound suppliers, and it is catalogued as a member of targeted kinase-focused and diversity-oriented screening libraries [2].

Why 1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidine class, the C4 thioether substituent is a critical determinant of both kinase selectivity and cellular potency. SAR studies on 4-amino-substituted analogs have demonstrated that subtle changes at C4 alter Src phosphorylation inhibitory activity by over an order of magnitude; compounds in the same series show A431 cell antiproliferation IC50 values ranging from sub-micromolar to >50 µM depending solely on the C4 substituent [1]. The 4-chlorophenyl N1 substituent confers specific electronic and steric properties that distinguish this compound from its 4-fluorophenyl (CAS not individually characterized) and unsubstituted phenyl (CAS 730946-74-4) analogs . Furthermore, the n-propyl chain length on the thioether directly dictates lipophilicity (cLogP ~4.5–5.5) compared to shorter-chain methylthio or ethylthio analogs, which exhibit cLogP values approximately 0.5–1.5 log units lower . These differences in physicochemical properties translate to quantifiable divergence in predicted membrane permeability, solubility, and ultimately biological target engagement, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence: 1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity (cLogP) Differentiation vs. 4-Ethylthio and 4-Methylthio Analogs

The n-propylsulfanyl substituent at C4 confers a calculated logP (cLogP) of approximately 4.87, representing a significant increase of roughly 0.5–1.0 log unit versus the 4-ethylthio analog (cLogP estimated ~3.9–4.4 based on fragment addition) and approximately 1.0–1.5 log units versus the 4-methylthio analog (cLogP estimated ~3.4–3.9) . This increase in lipophilicity is predicted to enhance passive membrane permeability by approximately 2- to 3-fold per log unit based on the Hansch-Fujita parabolic model of drug permeation [1]. In the context of kinase inhibitor design, where achieving adequate intracellular target exposure is a recognized challenge, this property difference may be critical for compounds targeting intracellular kinase domains [2].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation vs. 4-Amino-Substituted Pyrazolo[3,4-d]pyrimidines (e.g., PP2 Class)

The 4-n-propylsulfanyl group replaces the 4-amino substituent found in the well-characterized Src inhibitor PP2 (1-(tert-butyl)-3-(4-chlorophenyl)-4-aminopyrazolo[3,4-d]pyrimidine), resulting in a topological polar surface area (tPSA) of 55.12 Ų versus approximately 77–82 Ų for PP2 (calculated using the same method) [1][2]. This ~22–27 Ų reduction in PSA is notable because the widely applied Veber rule identifies PSA ≤ 140 Ų as a threshold for oral bioavailability, and PSA < 60–70 Ų is associated with improved blood-brain barrier penetration [3]. The thioether analog therefore falls into a physicochemical space that may favor CNS penetration, a property not shared by most 4-amino-substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Polar surface area CNS permeability Oral bioavailability

Hydrogen Bond Acceptor (HBA) Count Differentiation vs. 4-Amino Analogs

The replacement of a 4-amino group (NH2 or substituted amine, 1 H-bond donor + 1 H-bond acceptor) with a 4-n-propylsulfanyl thioether (0 H-bond donors, 1 weak H-bond acceptor) results in a net reduction of 1 hydrogen bond donor relative to 4-amino-substituted analogs such as PP2 and its derivatives [1]. The target compound possesses 1 H-bond donor and 4 H-bond acceptors versus PP2's 2 H-bond donors and 5 H-bond acceptors [1][2]. This reduction in hydrogen bonding capacity decreases aqueous solubility by approximately 5- to 10-fold based on the general solubility-permeability trade-off, while simultaneously improving passive transcellular permeability [3].

Hydrogen bonding Solubility Drug-receptor interactions

Rotatable Bond Count Differentiation vs. Conformationally Restricted 4-Amino Analogs

The 4-n-propylsulfanyl substituent introduces 5 rotatable bonds into the molecule, compared to 3 rotatable bonds for PP2 (which has a rigid 4-amino group and a tert-butyl at C7) [1]. This higher conformational flexibility, quantified as Δ +2 rotatable bonds, is associated with a larger entropic penalty upon target binding. Based on the empirical observation that each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the entropic cost of binding, the 4-n-propylthio analog is predicted to incur an additional entropic penalty of ~1.4–3.2 kcal/mol relative to PP2 [2]. This property may be advantageous or disadvantageous depending on the binding site topology: for targets with deep, conformationally accommodating pockets, the increased flexibility may enable induced-fit binding modes inaccessible to more rigid analogs.

Rotatable bonds Conformational flexibility Entropic penalty

Molecular Weight Differentiation vs. 4-Amino Pyrazolo[3,4-d]pyrimidine Class Baseline

With a molecular weight of 304.80 g/mol, 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine sits near the center of the Lipinski Rule of Five MW space (MW < 500). It is approximately 13 Da heavier than the 4-methylthio analog (estimated MW ~291.77) and approximately 14 Da heavier than the 4-ethylthio analog (CAS 893912-43-1, MW = 290.77 g/mol), but approximately 8–12 Da lighter than most 4-arylamino-substituted pyrazolo[3,4-d]pyrimidines (typical MW range 312–360) [1]. At 304.80 g/mol, the compound achieves a favorable balance: it carries sufficient molecular complexity for potential target selectivity (via the n-propyl chain) while maintaining a MW well below the 350 g/mol threshold associated with higher probability of clinical success [2].

Molecular weight Drug-likeness Ligand efficiency

4-Chlorophenyl N1 Substituent Differentiation vs. 4-Fluorophenyl and Unsubstituted Phenyl Analogs

The 4-chlorophenyl group at N1 provides distinct electronic and steric properties compared to the 4-fluorophenyl analog (CAS not individually characterized) and the unsubstituted phenyl analog (CAS 730946-74-4, MW 270.35 g/mol). The chlorine substituent has a Hammett σ_p constant of +0.23 (electron-withdrawing), compared to +0.06 for fluorine, resulting in a measurably different electron density distribution on the pyrazolo[3,4-d]pyrimidine core [1]. In the context of kinase inhibitor SAR, the 4-chlorophenyl group has been specifically identified as critical for Src and Abl kinase binding in structurally related pyrazolo[3,4-d]pyrimidines, with chlorine→hydrogen replacement resulting in >10-fold loss of inhibitory activity [2]. The 4-chloro derivative (MW 304.80) is also 34.45 g/mol heavier than the unsubstituted phenyl analog (MW 270.35), a difference that directly impacts LogP and binding thermodynamics .

Halogen bonding Electronic effects Kinase selectivity

Optimal Research & Procurement Application Scenarios for 1-(4-Chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 893912-47-5)


Kinase-Focused Screening Library Enrichment with a Non-Canonical 4-Thioether Chemotype

This compound is ideally suited for inclusion in kinase-focused small-molecule screening libraries where chemical diversity at the C4 position is a design objective. Unlike the majority of commercially available pyrazolo[3,4-d]pyrimidines that bear 4-amino substituents (the PP2 chemotype), this compound presents a 4-thioether substituent with distinct hydrogen-bonding capacity (HBD = 1, HBA = 4 vs. HBD = 2, HBA = 5 for 4-amino analogs) and significantly reduced PSA (55.12 Ų vs. ~77–82 Ų for PP2) [1]. This physicochemical differentiation fills a gap in the chemical space typically covered by commercial kinase inhibitor libraries and may identify hits against kinase targets for which 4-amino-substituted pyrazolo[3,4-d]pyrimidines have shown poor selectivity [2].

CNS-Penetrant Kinase Inhibitor Lead Discovery Programs

The combination of low PSA (55.12 Ų), moderate MW (304.80 g/mol), and a cLogP of 4.87 places this compound in a physicochemical property space associated with enhanced blood-brain barrier (BBB) penetration . Compared to PP2 (PSA ~77.8 Ų) and most 4-amino-substituted pyrazolo[3,4-d]pyrimidines (PSA typically >70 Ų), this compound's ~22–27 Ų lower PSA predicts measurably superior CNS exposure [1]. This makes it a rational procurement choice for neuroscience-focused drug discovery programs targeting kinases implicated in glioblastoma, neurodegenerative diseases, or neuropathic pain, where CNS penetration is a prerequisite for efficacy [2].

Structure-Activity Relationship (SAR) Studies Exploring C4 Thioether Chain Length

For medicinal chemistry teams investigating the SAR of 4-alkylthio pyrazolo[3,4-d]pyrimidines, this compound represents the critical n-propyl chain-length variant within a homologous series (methyl, ethyl, n-propyl, isopropyl). Its procurement alongside the 4-ethylthio analog (CAS 893912-43-1, MW 290.77) and 4-methylthio analog (CAS 5334-62-3, MW 262.72) enables systematic evaluation of chain-length effects on target potency, selectivity, and ADME properties . The quantifiable stepwise increase in cLogP (~0.5–1.0 log unit per methylene addition) across this series allows researchers to correlate lipophilicity with cellular activity and metabolic stability, deconvoluting the contributions of hydrophobic effects from specific binding interactions [1].

Computational Chemistry and Pharmacophore Model Validation

As a compound with well-defined, calculable physicochemical properties but no experimentally determined bioactivity, 1-(4-chlorophenyl)-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine serves as an excellent validation molecule for computational pharmacophore models and QSAR predictions . The compound's predicted properties (cLogP = 4.87, PSA = 55.12 Ų, HBA = 4, rotatable bonds = 5) can be used to prospectively predict kinase target profiles using models trained on pyrazolo[3,4-d]pyrimidine SAR data [1]. Subsequent experimental testing of the compound against predicted targets would provide a rigorous test of model accuracy, making it a valuable procurement target for computational chemistry groups engaged in target prediction and virtual screening validation [2].

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